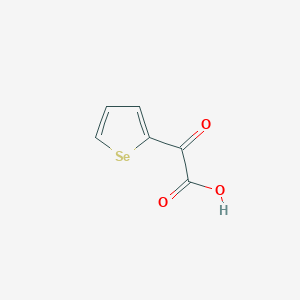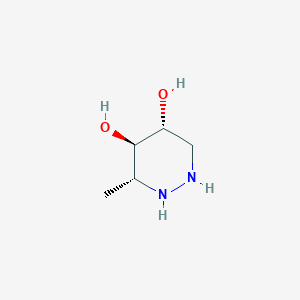
2-Oxo-2-(selenophen-2-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(selenophen-2-yl)aceticacid is an organic compound that features a selenophene ring attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(selenophen-2-yl)aceticacid typically involves the reaction of selenophene with acetic acid derivatives under specific conditions. One common method includes the use of tributyl-(selenophen-2-yl)stannane and acetic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, in toluene. The reaction mixture is deoxygenated with nitrogen and refluxed for 24 hours .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-2-(selenophen-2-yl)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The selenophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted selenophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Oxo-2-(selenophen-2-yl)aceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(selenophen-2-yl)aceticacid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its selenophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding to biological targets .
Comparación Con Compuestos Similares
2-Oxo-2-(thiophen-2-yl)aceticacid: Similar structure but contains a thiophene ring instead of a selenophene ring.
2-Oxo-2-(furan-2-yl)aceticacid: Contains a furan ring, offering different electronic properties.
2-Oxo-2-(pyridin-2-yl)aceticacid: Features a pyridine ring, which can engage in different types of interactions compared to selenophene.
Uniqueness: 2-Oxo-2-(selenophen-2-yl)aceticacid is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions and potentially more effective in biological applications .
Propiedades
Fórmula molecular |
C6H4O3Se |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
2-oxo-2-selenophen-2-ylacetic acid |
InChI |
InChI=1S/C6H4O3Se/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) |
Clave InChI |
XCDCTDKIUDROAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)




![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)




![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)



